

Application Notes and Protocols for Cabotegravir Susceptibility Testing in Clinical Isolates

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Compound of Interest

Compound Name: Cabotegravir Sodium

Cat. No.: B8818010

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Cabotegravir (CAB) is a second-generation integrase strand transfer inhibitor (INSTI) integral to both the treatment and prevention of HIV-1 infection.[1][2] It is available as a long-acting injectable formulation, offering a significant advantage for treatment adherence and pre-exposure prophylaxis (PrEP).[1][3] Cabotegravir functions by binding to the active site of the HIV-1 integrase enzyme, preventing the strand transfer step of viral DNA integration into the host genome, a critical phase of the HIV replication cycle.[2][4]

Despite its high potency and genetic barrier to resistance, the emergence of drug resistance mutations (DRMs) can compromise the efficacy of cabotegravir.[5][6] Virological failure in patients receiving cabotegravir-containing regimens has been associated with the selection of specific DRMs in the integrase gene.[1][7] Therefore, monitoring cabotegravir susceptibility in clinical isolates is crucial for guiding therapeutic decisions, understanding resistance pathways, and informing public health strategies.[8][9]

This document provides detailed protocols for both phenotypic and genotypic assays to determine cabotegravir susceptibility in HIV-1 clinical isolates.

Data Presentation: Cabotegravir Resistance and Susceptibility

The susceptibility of HIV-1 to cabotegravir is quantified by the 50% inhibitory concentration (IC50), with results often expressed as a fold change (FC) relative to a wild-type reference virus. The presence of specific resistance-associated mutations (RAMs) in the integrase gene correlates with increased IC50 values.

Key Resistance-Associated Mutations (RAMs)

A comprehensive review and regression analysis identified 15 DRMs significantly associated with reduced cabotegravir susceptibility. These are categorized as primary (reduce susceptibility on their own) and accessory (reduce susceptibility in combination with other mutations).^{[1][10]}

Table 1: Key RAMs Associated with Reduced Cabotegravir Susceptibility

Mutation Class	Resistance-Associated Mutations (RAMs)
Primary	G118R, F121C, Q148H, Q148K, Q148R, N155H, R263K
Accessory	M50I, L74F, L74M, T97A, E138K, G140A, G140C, G140S

Source: Rhee SY, et al., Antiviral Research, 2022.^[1]

Phenotypic Susceptibility Data

Phenotypic testing of clinical isolates with specific RAM patterns provides direct measurement of changes in cabotegravir susceptibility.

Table 2: Cabotegravir IC50 Fold Change for Single INSTI RAMs

Single Mutation	Median Fold Change (FC) in IC50	Number of Isolates Tested
G118R	8.0	3
Q148R	4.1	11
G140R	3.8	2
Q148K	3.1	3
R263K	2.5	8
S153Y	2.2	4
N155H	2.1	14

Source: Rhee SY, et al., Antiviral Research, 2022.[\[1\]](#)

Table 3: Comparative Phenotypic Susceptibility for Combinations of RAMs

RAM Combination	Mean IC50 Fold Change (FC) vs. Wild-Type
Cabotegravir	
Single RAMs (N155H, Q148R)	3.3
Double RAMs (Q148R+E138K; Q148H/R+G140A/S)	9.5
Triple RAMs (Q148K/H/R+E138A/K+G140A/C/S)	47.0

Source: Smith RA, et al., Journal of Antimicrobial Chemotherapy, 2023.[\[7\]](#)[\[11\]](#)

Experimental Protocols

Two primary methodologies are used to assess cabotegravir susceptibility: phenotypic and genotypic assays.

Phenotypic Susceptibility Assay Protocol

This protocol determines the concentration of cabotegravir required to inhibit HIV-1 replication by 50% (IC50) in cell culture. It involves generating recombinant viruses containing the integrase gene from clinical isolates and assessing their replication capacity in the presence of the drug.

3.1.1 Materials

- Patient plasma or peripheral blood mononuclear cells (PBMCs)
- HIV-1 proviral DNA vector lacking the integrase gene
- HEK293T cells
- TZM-bl or MAGIC-5A indicator cells (or other susceptible cell lines like CEMss)
- Cell culture medium (DMEM, RPMI-1640), fetal bovine serum (FBS), antibiotics
- Transfection reagent
- Cabotegravir (analytical grade)
- Luciferase assay reagent or p24 ELISA kit
- 96-well cell culture plates
- Standard molecular biology reagents (PCR primers, polymerase, ligase, etc.)

3.1.2 Methodology

- Viral RNA/Proviral DNA Extraction:
 - Extract viral RNA from patient plasma using a commercial kit.
 - Alternatively, extract proviral DNA from patient PBMCs.
- Amplification of the Integrase Gene:

- Perform reverse transcription PCR (RT-PCR) on viral RNA or PCR on proviral DNA to amplify the full-length integrase coding region. Use high-fidelity polymerase to minimize errors.
- Generation of Recombinant Virus:
 - Clone the amplified patient-derived integrase gene into an HIV-1 proviral DNA vector that is deleted for its own integrase sequence.
 - Co-transfect HEK293T cells with the recombinant proviral construct and a VSV-G expression vector to produce pseudotyped viral particles.
 - Harvest the virus-containing supernatant 48-72 hours post-transfection and determine the virus titer (e.g., by TCID50 or p24 antigen concentration).
- Drug Susceptibility Assay (Single-Cycle Infection):[\[12\]](#)
 - Prepare a 96-well plate with serial dilutions of cabotegravir in cell culture medium. Typically, an 8-point, 3-fold or 4-fold dilution series is used. Include "no drug" (virus control) and "no virus" (cell control) wells.
 - Seed TZM-bl or MAGIC-5A indicator cells into the 96-well plate.
 - Infect the cells with a standardized amount of the recombinant virus stock in the presence of the varying drug concentrations.
 - Incubate for 48-72 hours.
 - Measure viral replication by quantifying luciferase activity (for TZM-bl cells) or another reporter gene product.
- Data Analysis and IC50 Calculation:
 - Subtract the background signal from the cell control wells.
 - Normalize the results by expressing the signal in each well as a percentage of the "no drug" virus control.

- Plot the percentage of inhibition against the log₁₀ of the drug concentration.
- Calculate the IC₅₀ value using a non-linear regression model (e.g., four-parameter logistic curve). The IC₅₀ is the drug concentration that results in a 50% reduction in the measured signal.
- Calculate the fold change (FC) in susceptibility by dividing the IC₅₀ of the patient-derived virus by the IC₅₀ of a drug-sensitive wild-type reference virus tested in parallel.

Genotypic Resistance Assay Protocol

This protocol identifies mutations in the HIV-1 integrase gene known to be associated with resistance to cabotegravir.

3.2.1 Materials

- Patient plasma or PBMCs
- Viral RNA or proviral DNA extraction kit
- RT-PCR and PCR reagents (primers specific for the integrase gene, polymerase)
- Gel electrophoresis equipment
- PCR product purification kit
- Sanger sequencing or Next-Generation Sequencing (NGS) platform and reagents

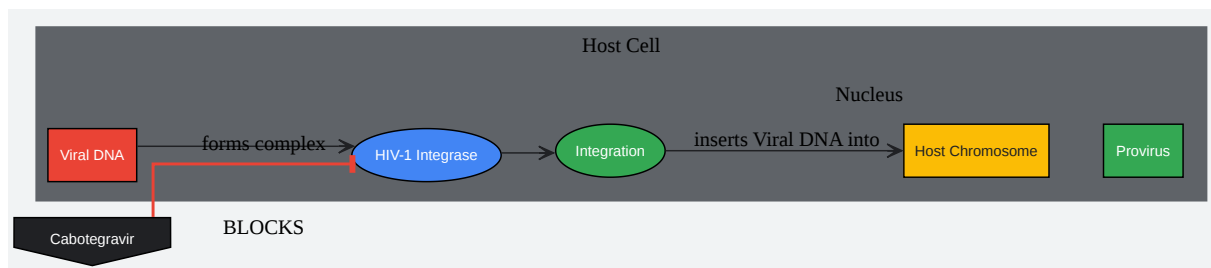
3.2.2 Methodology

- Sample Preparation and Nucleic Acid Extraction:
 - Extract viral RNA from plasma or proviral DNA from PBMCs as described in the phenotypic protocol.
- RT-PCR and Nested PCR:
 - Synthesize cDNA from viral RNA using reverse transcriptase.

- Amplify the integrase gene region using a first-round PCR followed by a second-round (nested) PCR to increase sensitivity and specificity.
- PCR Product Purification:
 - Verify the size of the PCR product by agarose gel electrophoresis.
 - Purify the PCR product to remove primers, dNTPs, and other contaminants.
- DNA Sequencing:
 - Perform bidirectional Sanger sequencing of the purified PCR product using the nested PCR primers.
 - Alternatively, for greater sensitivity in detecting minor variants, use an NGS platform.
- Sequence Analysis:
 - Assemble the forward and reverse sequencing reads to obtain a consensus sequence for the integrase gene.
 - Align the patient-derived sequence with a wild-type HIV-1 reference sequence (e.g., HXB2).
 - Identify amino acid substitutions by comparing the patient sequence to the reference.
 - Interpret the identified substitutions by cross-referencing with HIV drug resistance databases (e.g., Stanford University HIV Drug Resistance Database) to determine if they are known cabotegravir RAMs.[\[13\]](#)

Visualizations

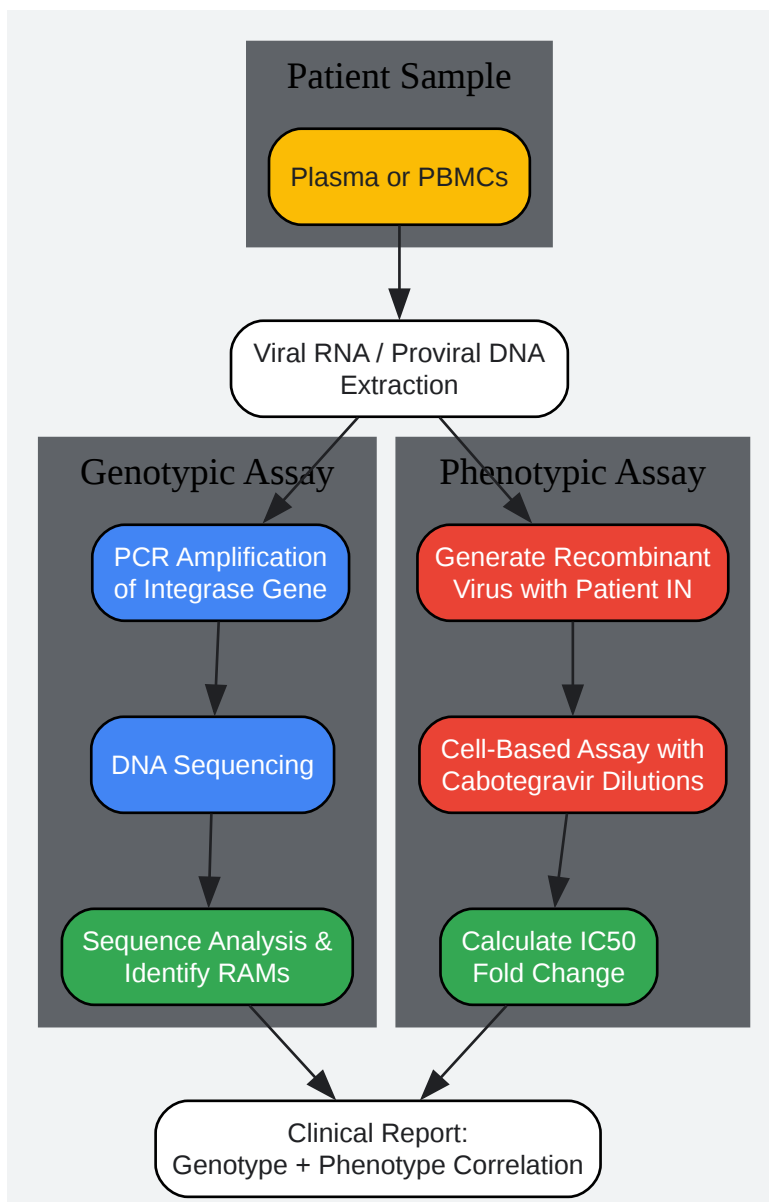
Cabotegravir Mechanism of Action



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Caption: Cabotegravir blocks the HIV-1 integrase enzyme, preventing viral DNA integration.

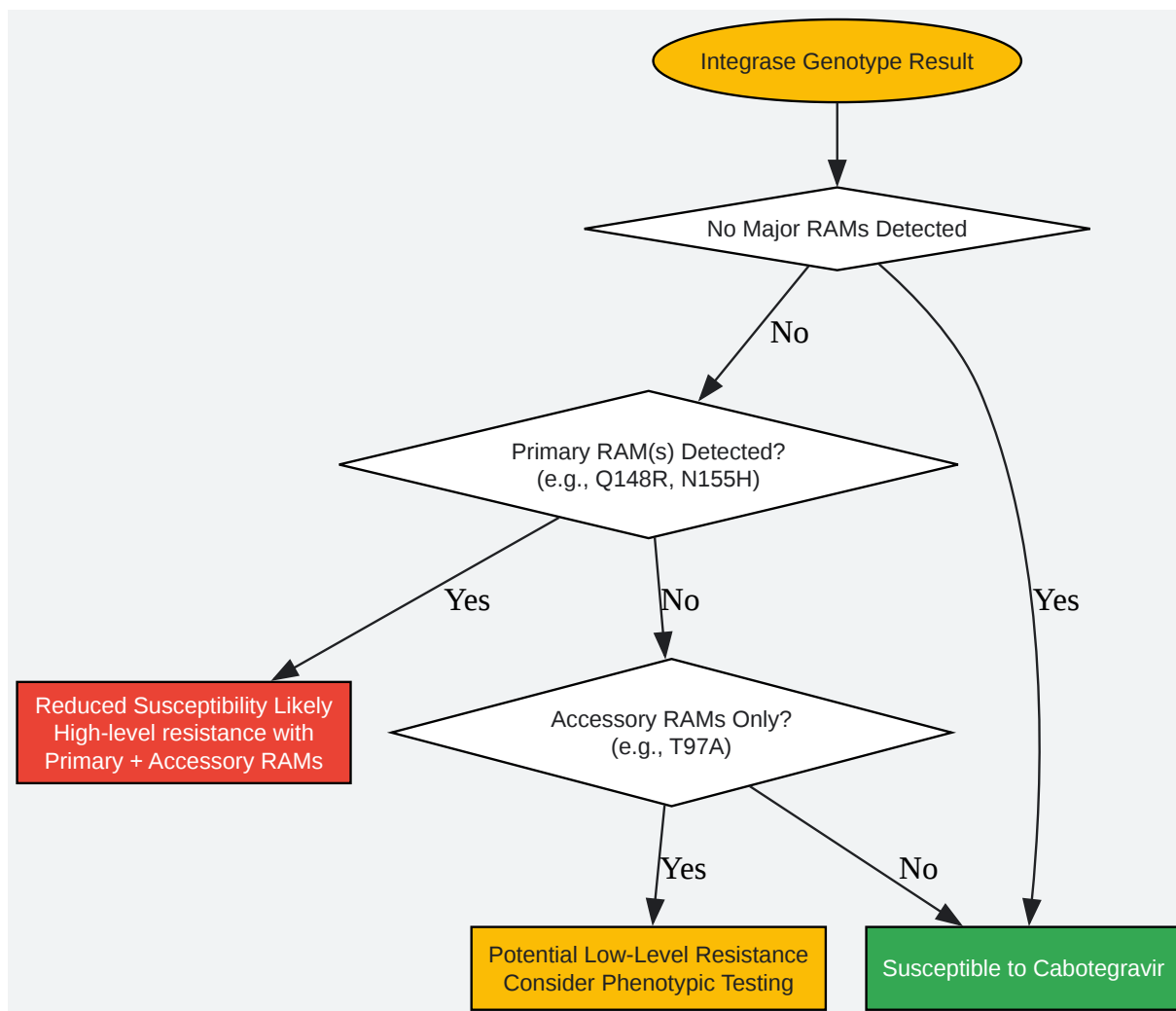
Experimental Workflow for Susceptibility Testing



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Caption: Workflow for genotypic and phenotypic testing of cabotegravir susceptibility.

Interpretation of Resistance Test Results



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Caption: Logical flow for interpreting cabotegravir genotypic resistance results.

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